

# Redox Properties of Selected 1,2-Benzoquinones

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## Compound Focus: 1,2-Benzoquinone

CAS No.: 583-63-1

Cat. No.: S568630

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Quinone Derivative	1 e <sup>-</sup> Reduction Potential (E°, V) vs. NHE	2 e <sup>-</sup> /2 H <sup>+</sup> Reduction Potential (E°, V) vs. NHE	pKa <sub>1</sub> (HQ <sup>•</sup> /H <sub>2</sub> Q)	pKa <sub>2</sub> (Q <sup>2-</sup> /HQ <sup>-</sup> )	Key Structural Features & Notes
3,4,5,6-Tetrachloro-1,2-benzoquinone (ortho-Chloranil) [1] [2]	Not explicitly reported	Not explicitly reported	Not reported	Not reported	Classic high-potential oxidant; highly stabilized by four electron-withdrawing chlorine atoms [1].
3,5-Di-tert-butyl-1,2-benzoquinone [1] [2]	Not explicitly reported	Not explicitly reported	Not reported	Not reported	Common substrate for studying oxidative cyclizations with phosphorus reagents [1].
4-tert-Butyl-1,2-benzoquinone [2]	Not explicitly reported	Not explicitly reported	Not reported	Not reported	Used in experimental studies to understand

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					substituent effects [2].
Parent 1,2-Benzoquinone	Not explicitly reported	Not explicitly reported	Not reported	Not reported	The unsubstituted, basic structure; often used as a reference point in computational studies [2].

## Experimental & Computational Methodologies

Researchers use specific protocols to characterize the redox behavior of quinones.

- Experimental Determination of Potentials
  - **1 e<sup>-</sup> Reduction Potentials:** Measured via **cyclic voltammetry (CV)** under **aprotic conditions** (e.g., 0.1 M (Bu<sub>4</sub>N)PF<sub>6</sub> in acetonitrile) to prevent proton-coupled reactions [2].
  - **2 e<sup>-</sup>/2 H<sup>+</sup> Reduction Potentials:** Measured via CV in **acidic aqueous solution** (e.g., 1 M p-toluenesulfonic acid) to facilitate proton transfer [2].
  - **Procedure:** Use a standard three-electrode setup with a glassy carbon working electrode, Ag/Ag<sup>+</sup> or Ag/AgCl reference electrode, and a Pt wire counter electrode. Polish the working electrode before each experiment. Correct all measured potentials for iR drop and reference them to a standard like the Normal Hydrogen Electrode (NHE) [2].
- Computational Prediction of Properties
  - **Method:** **Density Functional Theory (DFT)** is used, often with the **B3LYP functional** and the **6-31++G** basis set [2].
  - **Solvation Model:** Optimize structures using a **conductor-like polarizable continuum model (C-PCM)** to simulate solvation effects in water or acetonitrile [2].
  - **Thermodynamic Cycle:** Calculate the 2 e<sup>-</sup>/2 H<sup>+</sup> potential using a thermodynamic cycle that combines the two one-electron reduction potentials (E°(Q/Q<sup>•-</sup>) and E°(Q<sup>•-</sup>/Q<sup>2-</sup>)) and the two

pKa values of the hydroquinone ( $pK_{a1}$  and  $pK_{a2}$ ) [2].

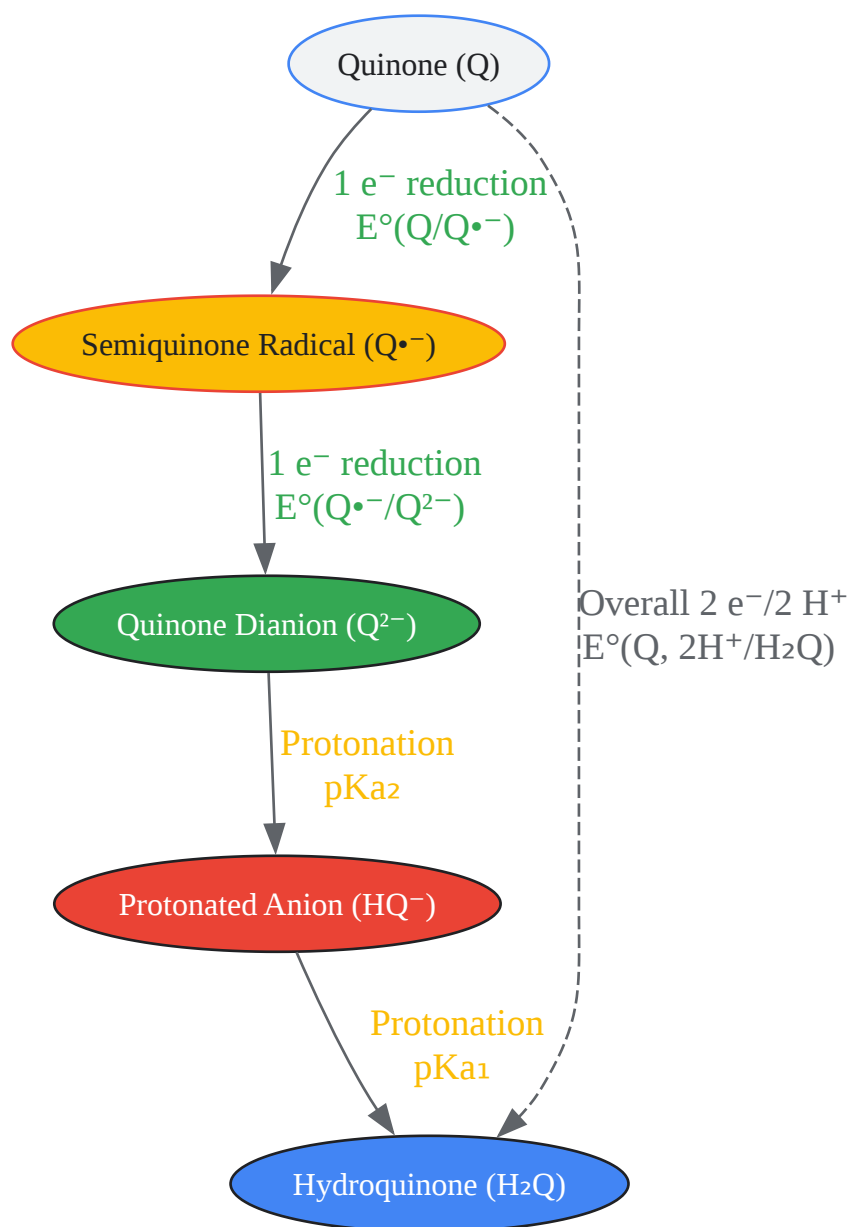
## Key Chemical Reactivity

**1,2-Benzoquinones** participate in distinctive reactions central to their function.

- **[4+1] Cycloadditions with Phosphorus Reagents:** **1,2-Benzoquinones** react with trivalent phosphorus compounds (e.g., phosphines, phosphites) in a highly exothermic manner to form 1,2,5-phosphodioxole derivatives [1]. The most accepted mechanism involves initial nucleophilic attack by the phosphorus atom on an electronegative quinone oxygen, forming a zwitterionic intermediate that then cyclizes [1].

## DOT Language Script for Redox Pathways

The following Graphviz DOT script illustrates the core electron and proton transfer pathways involved in quinone electrochemistry.



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*Diagram of quinone redox states and transitions.*

## Key Influences on Redox Behavior

The redox properties of **1,2-benzoquinones** are not solely determined by a simple Hammett relationship. Significant deviations from linear scaling relationships arise from specific substituent effects [2]:

- **Intramolecular Hydrogen Bonding:** This occurs when substituents like hydroxyl groups stabilize the reduced hydroquinone form, significantly lowering the reduction potential.
- **Halogen Substituents:** Electron-withdrawing halogens (e.g., Cl) raise the one-electron reduction potential but have a much smaller effect on the two-electron potential.
- **Charged and Sterically Bulky Substituents:** These can distort the quinone ring or create steric hindrance, leading to deviations from predicted redox behavior.

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## References

1. 1,2-benzoquinone - an overview [sciencedirect.com]
2. Quinone 1 e<sup>-</sup> and 2 e<sup>-</sup>/2 H<sup>+</sup> Reduction Potentials [pmc.ncbi.nlm.nih.gov]

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